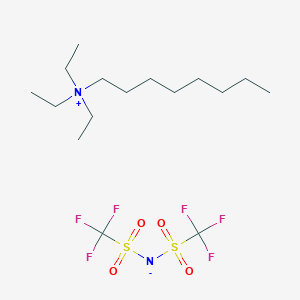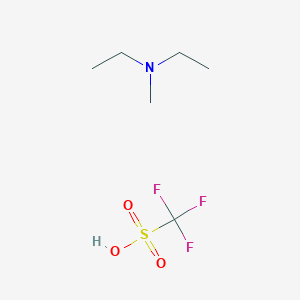
Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% (OAP-OHCl) is a highly versatile material that has been used in a variety of scientific research applications. OAP-OHCl is a type of organosilicon compound, which is a hybrid of organic and inorganic molecules. It is a white crystalline solid, with a melting point of around 100°C. OAP-OHCl is a popular choice for lab experiments due to its stability, low toxicity, and wide range of applications.
Applications De Recherche Scientifique
Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% has been used in a wide range of scientific research applications. It has been used as a coating for electronic components, as a surfactant for oil-in-water emulsions, and as a catalyst for organic reactions. It has also been used in the fabrication of nanostructures, such as nanowires and nanotubes. Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% has also been used in medical research, as it has been found to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% is not yet fully understood. However, it is believed that the silsesquioxane component of the molecule binds to proteins and other molecules, allowing them to be more easily transported into cells. This can help to increase the efficiency of drug delivery, as well as increase the effectiveness of certain treatments.
Biochemical and Physiological Effects
Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as being able to inhibit the growth of certain types of cancer cells. It has also been found to have anti-bacterial and anti-fungal properties. In addition, Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% has several advantages for lab experiments. It is a highly stable material, with a low toxicity, making it safe to use in experiments. It is also a versatile material, with a wide range of applications. However, there are some limitations to using Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% in lab experiments. It is a relatively expensive material, and it is not soluble in most organic solvents.
Orientations Futures
There are several potential future directions for the use of Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97%. It could be used in the development of new drugs and treatments, such as for cancer or other diseases. It could also be used in the development of new materials, such as nanostructures and nanomaterials. It could also be used in the development of new coatings and surfaces, such as for electronic components or medical implants. Finally, Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% could be used in the development of new catalysts for organic reactions.
Méthodes De Synthèse
Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% can be synthesized in several ways, including the hydrolysis of octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97% (Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97%). The reaction is carried out in an aqueous solution of concentrated hydrochloric acid at a temperature of between 80-100°C. The reaction produces a white solid, which is then filtered and washed with water to remove any impurities. The solid is then dried and the resulting material is Octakis(3-aminopropyl)octasilsesquioxane octahydrochloride, 97%.
Propriétés
IUPAC Name |
3-[3,5,7,9,11,13,15-heptakis(3-azaniumylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propylazanium;octachloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H64N8O12Si8.8ClH/c25-9-1-17-45-33-46(18-2-10-26)36-49(21-5-13-29)38-47(34-45,19-3-11-27)40-51(23-7-15-31)41-48(35-45,20-4-12-28)39-50(37-46,22-6-14-30)43-52(42-49,44-51)24-8-16-32;;;;;;;;/h1-32H2;8*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNPYKOHSBUQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH3+])C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCC[NH3+])CCC[NH3+])CCC[NH3+])CCC[NH3+])CCC[NH3+])CCC[NH3+])CCC[NH3+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H72Cl8N8O12Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)


![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)